

Independent Validation of Presatovir Clinical Trials: A Comparative Analysis

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Compound of Interest					
Compound Name:	Presatovir				
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An examination of published Phase 2b clinical trial data for the investigational antiviral agent **Presatovir** (formerly GS-5806) reveals a consistent lack of significant clinical efficacy in the treatment of Respiratory Syncytial Virus (RSV) infections across various high-risk adult populations. Despite a favorable safety profile, **Presatovir** failed to meet its primary endpoints in studies involving hematopoietic cell transplant (HCT) recipients with both upper and lower respiratory tract infections, as well as in lung transplant recipients.[1][2][3][4][5] As of this review, no independent validation studies or re-analyses of the primary trial data by unaffiliated research groups have been published. The following guide provides a comprehensive comparison based on the data reported in the primary publications.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative outcomes from three separate Phase 2b, randomized, double-blind, placebo-controlled trials.

Table 1: Efficacy and Safety of **Presatovir** in HCT Recipients with Lower Respiratory Tract Infection (LRTI) (NCT02254421)[1][3]



Endpoint	Presatovir (n=29)	Placebo (n=28)	Treatment Difference	p-value
Primary Endpoint				
Time-Weighted Average Change in Nasal RSV Viral Load (log10 copies/mL) through Day 9	-1.12	-1.09	-0.02	0.94
Secondary Clinical Endpoints				
Median Supplemental Oxygen-Free Days	26	28	-	0.84
Incident Respiratory Failure	10.3%	10.7%	-	0.98
All-Cause Mortality	0%	7.1%	-	0.19
Safety				
Any Adverse Event	80%	79%	-	-
Treatment- Emergent Resistance	20.7% (6/29)	0%	-	-

Table 2: Efficacy and Safety of **Presatovir** in HCT Recipients with Upper Respiratory Tract Infection (URTI) (NCT02254408)[4][5]



Endpoint	Presatovir (n=96)	Placebo (n=93)	Treatment Difference/Odd s Ratio	p-value
Co-Primary Endpoints				
Time-Weighted Average Change in Nasal RSV Viral Load (log10 copies/mL) from Day 1 to 9	-	-	-0.33	0.040
Progression to Lower Respiratory Tract Complications (LRTC)	11.2%	19.5%	0.50 (OR)	0.11
Safety				
Any Adverse Event	Similar to Placebo	Similar to Presatovir	-	-
Treatment- Emergent Resistance	11.2% (10/89)	0%	-	-

Table 3: Efficacy and Safety of Presatovir in Lung Transplant Recipients (NCT02534350)[2]



Endpoint	Presatovir (n=40)	Placebo (n=20)	Treatment Difference	p-value
Co-Primary Endpoint				
Time-Weighted Average Change in Nasal RSV Viral Load (log10 copies/mL) from Day 1 to 7	-	-	0.10	0.72
Safety				
General Tolerability	Well tolerated	Well tolerated	-	-
Treatment- Emergent Resistance	2.9% (1/35)	0%	-	-

Experimental Protocols

The methodologies across the cited Phase 2b trials were broadly similar, with specific adaptations for the patient populations.

Study Design: All three studies were randomized, double-blind, placebo-controlled, multicenter trials.[1][2][5]

Patient Populations:

- NCT02254421: Hematopoietic cell transplant (HCT) recipients with confirmed RSV lower respiratory tract infection (LRTI) and new chest X-ray abnormalities.[1][3]
- NCT02254408: HCT recipients with confirmed RSV upper respiratory tract infection (URTI) for ≤6 days.[5]



 NCT02534350: Adult lung transplant recipients with symptomatic, confirmed RSV infection for ≤7 days.[2]

Dosing Regimen:

- HCT Trials (LRTI and URTI): Oral Presatovir 200 mg or placebo administered on days 1, 5,
 9, 13, and 17.[1][5]
- Lung Transplant Trial: Oral Presatovir 200 mg on day 1, followed by 100 mg daily from days
 2 to 14, or placebo.[2]

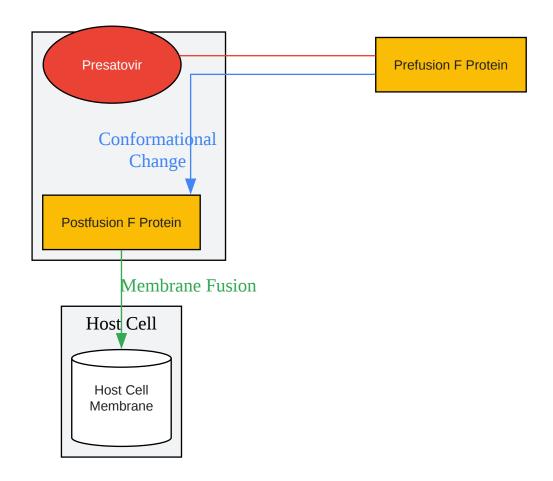
Virology Assessments:

- Sample Collection: Bilateral intranasal swabs were collected at multiple time points throughout the studies.[1][2]
- Viral Load Quantification: RSV viral load was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[5]
- Resistance Analysis: Genotypic resistance analysis of the RSV F gene was performed by population sequencing on samples with sufficient viral load (>1,000 copies/mL).[6]

Mechanism of Action and Trial Workflow

The following diagrams illustrate the proposed mechanism of action for **Presatovir** and the general workflow of the clinical trials reviewed.

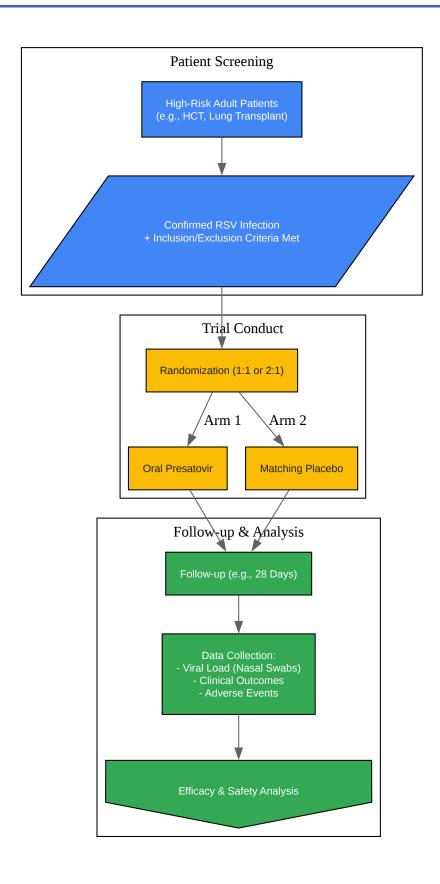




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Caption: **Presatovir** inhibits RSV entry by binding to the F protein, stabilizing its prefusion state.





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Caption: Workflow of the **Presatovir** Phase 2b clinical trials from patient screening to data analysis.

In conclusion, while **Presatovir** was developed as a promising oral RSV fusion inhibitor, the data from multiple Phase 2b clinical trials in high-risk adult populations did not demonstrate a significant benefit over placebo in terms of virologic or clinical endpoints.[1][2][6] The emergence of resistance-associated substitutions in the RSV fusion protein was also observed in a notable percentage of treated patients.[1][6] These findings underscore the challenges in developing effective antiviral therapies for established RSV infection in immunocompromised adults.

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